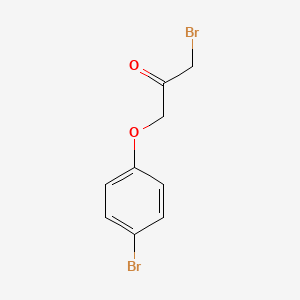

1-Bromo-3-(4-bromophenoxy)propan-2-one

Description

1-Bromo-3-(4-bromophenoxy)propan-2-one (CAS: 1955540-07-4) is a brominated ketone derivative with the molecular formula C₉H₈Br₂O₂ and a molecular weight of 307.97 g/mol . Its structure features a central propan-2-one backbone substituted with a bromine atom at the 1-position and a 4-bromophenoxy group at the 3-position. The compound is commercially available as a powder, stored at -10 °C, and is utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research .

Properties

IUPAC Name |

1-bromo-3-(4-bromophenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-5-8(12)6-13-9-3-1-7(11)2-4-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSNFVGMIJICLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(4-bromophenoxy)propan-2-one can be synthesized through the bromination of 3-(4-bromophenoxy)propan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(4-bromophenoxy)propan-2-one undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic substitution: Substituted phenoxypropanones.

Reduction: 3-(4-bromophenoxy)propan-2-ol.

Oxidation: 3-(4-bromophenoxy)propanoic acid.

Scientific Research Applications

1-Bromo-3-(4-bromophenoxy)propan-2-one is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor for the synthesis of potential pharmaceutical compounds.

Industry: In the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-bromophenoxy)propan-2-one involves its interaction with nucleophiles, leading to the formation of substituted products. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The compound can also undergo reduction and oxidation reactions, leading to the formation of alcohols and carboxylic acids, respectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-bromo-3-(4-bromophenoxy)propan-2-one with structurally related brominated propanones, focusing on substituent effects, synthesis challenges, and functional properties.

Substituent Variations and Stability

- 1-Bromo-3-(4-iodophenyl)propan-2-one (CAS: 1239112-68-5) This compound replaces the 4-bromophenoxy group with a 4-iodophenyl group. However, iodine’s lower electronegativity compared to bromine may reduce stability in oxidative environments .

- 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one (Compound 2-3) Synthesized via bromination and purification, this derivative has dichlorophenyl substituents. Its synthesis yield (19%) is notably low compared to the target compound, likely due to steric hindrance from the bulky 2,4-dichlorophenyl group .

Functional Group Modifications

- 1-Bromo-3-(2,4-difluorophenyl)propan-2-one (CAS: 1283180-16-4) Fluorine substituents introduce strong electron-withdrawing effects, which may enhance electrophilicity at the ketone group.

- 2-Bromo-1-(4-methoxyphenyl)propan-1-one (CAS: 21086-33-9)

The methoxy group is electron-donating, stabilizing the adjacent ketone via resonance. Bromine at the 2-position alters steric accessibility, making this compound less reactive toward nucleophiles targeting the 1-position .

Application-Specific Properties

- 1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one This hydrazone derivative exhibits corrosion inhibition efficiencies of 90.4–93.2%, attributed to the planar imino group adsorbing onto metal surfaces. The target compound lacks such functional groups, limiting its utility in corrosion prevention .

- 1-(3-Bromo-4-hydroxyphenyl)propan-1-one (CAS: 18430-72-3)

The hydroxyl group improves aqueous solubility and enables hydrogen bonding, making it suitable for pharmaceutical intermediates. The target compound’s ether linkage reduces polarity, favoring organic-phase reactions .

Comparative Data Table

Biological Activity

1-Bromo-3-(4-bromophenoxy)propan-2-one, with the CAS number 1955540-07-4, is a brominated organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

The compound's structure features a bromine atom attached to a propanone backbone, along with a phenoxy group that is also brominated. The presence of these halogen substituents is significant as they often enhance biological activity due to their electron-withdrawing properties.

Antibacterial Activity

Recent studies have indicated that this compound exhibits notable antibacterial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | Strong activity observed |

| Escherichia coli | 0.020 mg/mL | Effective against both strains |

| Pseudomonas aeruginosa | 0.050 mg/mL | Moderate activity |

The compound demonstrated high efficacy against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.020 mg/mL, indicating strong antibacterial potential .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity against several fungal pathogens.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Candida albicans | 0.030 mg/mL | Effective against yeast infections |

| Aspergillus niger | 0.040 mg/mL | Moderate effectiveness |

The data indicates that the compound is effective against Candida albicans and Aspergillus niger, with MIC values suggesting it could be a candidate for antifungal treatments .

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in bacteria and fungi. The halogen groups may interfere with enzyme function or cell membrane integrity, leading to cell death.

Case Studies

Several case studies have highlighted the compound's potential in therapeutic applications:

- In vitro Studies on Bacterial Infections : A study conducted by researchers evaluated the efficacy of various brominated compounds, including this compound, against multi-drug resistant strains of bacteria. The results showed significant inhibition, suggesting its potential use in developing new antibiotics .

- Antifungal Treatment Trials : In trials assessing the antifungal properties of the compound, it was found to effectively reduce fungal load in infected models compared to control groups, indicating its therapeutic promise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.